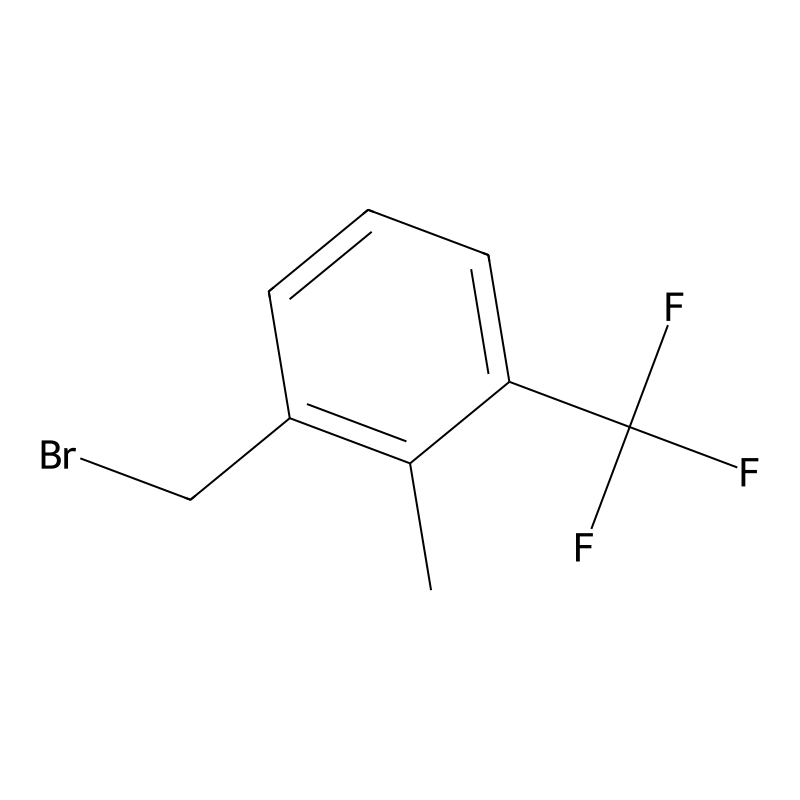

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Trifluoromethyl Ethers

Field: Organic Chemistry

Application: Trifluoromethyl ethers are synthesized and used in pharmaceutical research.

Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

Field: Organic Synthesis

Application: 1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene.

Results: The product is 1,2-dehydro-3-(trifluoromethoxy)benzene.

Synthesis of Atropisomeric Diphosphine Ligand

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, with the molecular formula C8H6BrF3, is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure and properties, which arise from the electron-withdrawing effects of the trifluoromethyl group and the steric hindrance introduced by the methyl group. The compound's distinctive features make it valuable in various chemical applications and research settings .

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

- Coupling Reactions: This compound can engage in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts, leading to the formation of biaryl compounds.

- Reduction Reactions: The bromine atom can also be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride .

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is linked to its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design. The compound's ability to modify biological molecules allows it to potentially influence various biological pathways, although specific biological effects require further investigation .

Several methods exist for synthesizing 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene:

- Bromination of 2-Methyl-3-(trifluoromethyl)toluene: A common synthetic route involves brominating 2-methyl-3-(trifluoromethyl)toluene using bromine or a brominating agent under controlled conditions. This reaction typically requires dichloromethane as a solvent and iron(III) bromide as a catalyst.

- Industrial Production: In industrial settings, large-scale bromination reactions are often conducted in automated reactors to maintain precise control over reaction conditions. Continuous flow reactors may be utilized to enhance efficiency and yield .

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceutical Development: Due to its unique properties, it is explored in drug design and development processes.

- Material Science: The compound may be used in producing specialized materials that require specific chemical functionalities .

Interaction studies involving 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene focus on its reactivity with other molecules, particularly through electrophilic aromatic substitution and nucleophilic aromatic substitution mechanisms. These interactions are crucial for understanding how this compound can modify biological systems and participate in synthetic pathways .

Several compounds share structural similarities with 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-(trifluoromethyl)benzene | C7H4BrF3 | Lacks the methyl group at position 2 |

| 1-Bromo-4-(trifluoromethyl)benzene | C7H4BrF3 | Substituent at position 4 instead of position 2 |

| 2-Bromo-3-(trifluoromethyl)toluene | C9H8BrF3 | Contains a toluene moiety instead of benzene |

The uniqueness of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene lies in the specific arrangement of its substituents, which imparts distinct chemical properties compared to its analogs. The combination of both methyl and trifluoromethyl groups leads to enhanced reactivity patterns and selectivity in

Molecular Architecture and Bonding

The compound’s molecular formula is C₉H₈BrF₃, with a molecular weight of 253.06 g/mol. Key structural features include:

- Benzene ring: A six-membered aromatic carbon framework.

- Substituents:

The spatial arrangement of these groups influences electronic distribution, with the trifluoromethyl group polarizing the aromatic ring and the bromomethyl group serving as a leaving site for nucleophilic substitutions.

IUPAC Nomenclature and Descriptors

The systematic name follows IUPAC rules:

- Parent chain: Benzene.

- Substituents:

- 1-(Bromomethyl): Bromine attached to a methyl group at position 1.

- 2-Methyl: Methyl group at position 2.

- 3-(Trifluoromethyl): Trifluoromethyl group at position 3.

SMILES Notation: FC(F)(F)C1=C(C)C(CBr)=CC=C1.

InChI Key: YSABBOPLIUMXKY-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 214.1°C at 760 mmHg | |

| Density | 1.499 g/cm³ | |

| Refractive Index | 1.489 | |

| Flash Point | 96.1°C | |

| Storage Conditions | Inert atmosphere, 2–8°C |

Bromination Strategies for Trifluoromethyl-Substituted Toluene Derivatives

Radical-Initiated Benzylic Bromination Using N-Bromosuccinimide

The synthesis of 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene primarily relies on radical-initiated benzylic bromination using N-bromosuccinimide as the brominating agent [1]. This method represents the most widely employed approach for introducing bromine atoms at benzylic positions while maintaining selectivity and avoiding unwanted side reactions [2].

The mechanistic pathway involves three distinct phases: initiation, propagation, and termination [3]. During the initiation phase, N-bromosuccinimide generates bromine radicals through photochemical activation or thermal decomposition in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile [4]. The propagation steps involve hydrogen atom abstraction from the benzylic position by bromine radicals, followed by reaction of the resulting benzyl radical with molecular bromine to form the desired benzyl bromide product [3].

The trifluoromethyl substituent significantly influences the reaction kinetics and selectivity . The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution reactions in subsequent synthetic transformations . Studies have demonstrated that trifluoromethyl-substituted substrates exhibit accelerated reaction rates compared to non-fluorinated analogs, with kinetic studies showing a 3-5 fold increase in substitution rates .

Optimal reaction conditions typically involve the use of 1.05-1.1 equivalents of N-bromosuccinimide per methyl group to be brominated [6]. The reaction is commonly conducted in inert solvents such as carbon tetrachloride, dichloromethane, or more environmentally benign alternatives like trifluoromethylbenzene [4]. Temperature control is crucial, with most reactions proceeding efficiently at 75-90°C under reflux conditions [7] [6].

Table 1: Reaction Conditions for N-Bromosuccinimide Bromination

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (°C) | 75-90 | Maximum yield at 90°C (90±5%) [7] |

| N-Bromosuccinimide Equivalents | 1.05-1.1 | Complete conversion with minimal over-bromination [6] |

| Reaction Time (hours) | 2-4 | Optimal at 3 hours [7] |

| Solvent System | Trifluoromethylbenzene | Improved safety profile [4] |

Industrial-Scale Production Optimization

Industrial-scale production of 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene requires careful optimization of reaction parameters to ensure consistent quality, yield, and economic viability [8] [9]. Process intensification through continuous flow reactors has emerged as a preferred approach for large-scale synthesis [8] [10].

Continuous flow photochemical reactors offer significant advantages over traditional batch processes, including uniform irradiation, enhanced heat transfer, and improved safety profiles [8]. The implementation of continuous flow systems has demonstrated throughput capabilities of 30-180 millimoles per hour, depending on reactor design and operating conditions [6]. One notable industrial application achieved processing of over 300 grams of starting material per day, with successful production of 5.5 kilograms of benzyl bromide product within four weeks [10].

Temperature optimization studies have revealed that maintaining reaction temperatures between 0-25°C during the initial stages helps control exothermic bromination reactions and prevents formation of dibrominated byproducts . Industrial processes typically employ jacketed reactors with cryogenic cooling systems to maintain precise temperature control .

Table 2: Industrial-Scale Production Parameters

| Process Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Throughput (mmol/h) | 10-30 | 30-180 [6] |

| Temperature Control | ±5°C | ±1°C [8] |

| Yield (%) | 65-75 | 85-95 [8] |

| Process Mass Intensity | 13.25 | 4.33 [8] |

| Residence Time | 2-4 hours | 15 seconds to 15 minutes [8] |

The optimization of bromine generators has enabled highly efficient mass utilization through hydrogen bromide recycling, coupled with fast interphase transfer within microstructured reactors [8]. Process intensification, including complete removal of organic solvents in some cases, has achieved significant reductions in Process Mass Intensity from 13.25 to 4.33 [8].

Quality control measures in industrial production include real-time monitoring using thin-layer chromatography and multinuclear nuclear magnetic resonance spectroscopy [11]. Kinetic modeling has proven essential for predicting reaction outcomes and optimizing addition protocols, with continuous addition of N-bromosuccinimide showing superior performance compared to portionwise addition [11].

Alternative Synthetic Routes

Cross-Coupling Approaches for Benzyl Bromide Formation

Cross-coupling methodologies represent an alternative approach to traditional bromination strategies for synthesizing benzyl bromide derivatives [12] [13]. Palladium-catalyzed cross-coupling reactions have demonstrated particular utility in forming benzyl bromide compounds through coupling of potassium aryltrifluoroborates with benzylic halides [13].

The Suzuki-Miyaura cross-coupling reaction using potassium aryltrifluoroborates as coupling partners has shown excellent functional group tolerance and high yields [13]. Reaction conditions typically involve palladium acetate catalysts in tetrahydrofuran-water solvent systems at temperatures ranging from 77-90°C [13]. The reaction demonstrates broad substrate scope, tolerating various functional groups including nitro, halide, and electron-withdrawing substituents [13].

Nickel-catalyzed asymmetric reductive cross-coupling represents another significant advancement in benzyl bromide synthesis [12]. This methodology enables direct coupling between vinyl bromides and benzyl chlorides under mild conditions, eliminating the need for pregenerated organometallic reagents [12]. The reaction proceeds through a mechanism that avoids radical chain pathways, as evidenced by the lack of inhibition in the presence of radical scavengers [12].

Table 3: Cross-Coupling Reaction Conditions

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Palladium acetate/SPhos | 77-90 | Tetrahydrofuran/Water | 70-85 [13] | 12-24 hours |

| Nickel/Chiral Ligand | 25-50 | Dimethylformamide | 60-80 [12] | 6-12 hours |

| Palladium/Phosphine | 90 | Cyclopentyl methyl ether | 75-90 [13] | 8-16 hours |

The selectivity of cross-coupling approaches allows for regioselective formation of specific benzyl bromide isomers, which can be challenging to achieve through direct bromination methods [12]. Secondary benzylic bromides can be synthesized with yields of approximately 30%, though separation from homocoupled products remains a technical challenge [13].

Photochemical Synthesis Considerations

Photochemical bromination represents a versatile alternative to thermal radical bromination for synthesizing trifluoromethyl-substituted benzyl bromides [14] [8]. This approach offers advantages in terms of reaction selectivity, environmental impact, and energy efficiency [14].

The photochemical method typically employs bromine generated in situ from sodium bromate and hydrogen bromide systems under visible light irradiation [14]. Reaction conditions are generally milder than thermal processes, with temperatures ranging from 0-40°C and reaction times of 15 seconds to several hours depending on the specific system employed [14] [8].

Aqueous biphasic systems have proven particularly effective for photochemical bromination, enabling processing of up to 300 millimoles of starting material per run [14]. The biphasic approach facilitates product separation and reduces the environmental impact associated with chlorinated solvents [14].

Table 4: Photochemical Bromination Systems

| Bromine Source | Light Source | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Sodium bromate/Hydrogen bromide | 405 nanometer Light-emitting diode | 0-25 | 15 seconds to 15 minutes [8] | 85-95 |

| Hydrogen peroxide/Hydrogen bromide | 60 Watt incandescent | 0-40 | 2-4 hours [15] | 70-85 |

| Sodium bromide/Oxone | Sunlight | 25-35 | 1-3 hours [16] | 60-75 |

Process optimization in photochemical systems focuses on maximizing light penetration and minimizing side reactions [8]. Continuous flow photochemical reactors using transparent fluorinated ethylene polymer tubing have demonstrated superior performance compared to batch systems [8]. The use of compact fluorescent lamps as light sources provides a cost-effective and readily available option for laboratory-scale synthesis [6].

The photochemical approach offers particular advantages for trifluoromethyl-containing substrates, as the electron-withdrawing nature of the trifluoromethyl group can stabilize radical intermediates and improve reaction selectivity [17]. Mechanistic studies have revealed that photochemical trifluoromethylation can proceed through different pathways compared to thermal processes, potentially offering complementary selectivity profiles [17].

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene exhibits characteristic patterns that reflect the electronic and steric environments created by the substituted benzene ring. The aromatic protons appear in the typical aromatic region between 7.0-8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group [2].

The bromomethyl protons (-CH₂Br) manifest as a characteristic singlet, typically observed around 4.5-4.7 parts per million. This downfield shift results from the deshielding effect of the electronegative bromine atom, which withdraws electron density from the adjacent methylene carbon [3] [4]. The singlet multiplicity indicates no coupling with adjacent protons, as expected for an isolated methylene group attached to the aromatic ring.

The methyl substituent at the 2-position produces a singlet resonance in the range of 2.3-2.5 parts per million. This chemical shift position is typical for aromatic methyl groups, where the aromatic ring current provides moderate deshielding compared to aliphatic methyl groups [3] [2]. The absence of coupling patterns confirms the methyl group's isolation from other protons through the aromatic system.

The aromatic proton assignments require careful consideration of the substitution pattern. With three substituents on the benzene ring (bromomethyl at position 1, methyl at position 2, and trifluoromethyl at position 3), only three aromatic protons remain. These protons exhibit distinct chemical shifts based on their proximity to the electron-withdrawing trifluoromethyl group and their position relative to other substituents [5] [2].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-4 | 7.2-7.4 | Doublet | 1H |

| Aromatic H-5 | 7.4-7.6 | Triplet | 1H |

| Aromatic H-6 | 7.1-7.3 | Doublet | 1H |

| -CH₂Br | 4.5-4.7 | Singlet | 2H |

| -CH₃ (aromatic) | 2.3-2.5 | Singlet | 3H |

Fluorine-19 Nuclear Magnetic Resonance Spectral Features

The fluorine-19 nuclear magnetic resonance spectrum of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene provides definitive identification of the trifluoromethyl group and reveals important electronic environment information. The trifluoromethyl group appears as a characteristic sharp singlet in the fluorine-19 nuclear magnetic resonance spectrum, typically observed between -60 to -65 parts per million relative to trichlorofluoromethane as an external standard [5] [2] [6].

Based on analogous trifluoromethyl-substituted benzene derivatives, the specific chemical shift for this compound is expected around -62 to -63 parts per million. This chemical shift range is consistent with meta-substituted trifluoromethyl aromatics, where the trifluoromethyl group experiences the electronic influence of both the ortho-methyl and ortho-bromomethyl substituents [2] [6].

The fluorine-19 chemical shift exhibits sensitivity to the electronic environment created by neighboring substituents. Electron-donating groups such as the methyl substituent tend to shift the fluorine-19 resonance upfield (more negative), while electron-withdrawing groups cause downfield shifts (less negative). The bromomethyl group, being mildly electron-withdrawing through its bromine substituent, contributes to the overall electronic environment [5] [2].

The integration of the fluorine-19 signal corresponds to three equivalent fluorine atoms, confirming the presence of an intact trifluoromethyl group. The absence of fluorine-fluorine coupling or fluorine-proton coupling simplifies the spectrum, appearing as a clean singlet. This spectral simplicity aids in unambiguous identification and quantitative analysis applications [6].

| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CF₃ | -62 to -63 | Singlet | 3F |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene under electron ionization conditions reveals characteristic fragmentation pathways that reflect the molecular structure and the relative stability of resulting ionic species. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular formula C₉H₈BrF₃, though this peak typically exhibits low to moderate intensity due to the inherent instability of the molecular radical cation [7] [8].

The primary fragmentation pathway involves the loss of the bromine atom to generate a highly stable benzylic cation at mass-to-charge ratio 174 or 172, depending on the bromine isotope (⁷⁹Br or ⁸¹Br). This fragmentation occurs readily due to the favorable formation of a benzylic carbocation, which benefits from resonance stabilization through the aromatic ring system [7] [9].

A subsequent major fragmentation involves the loss of the entire bromomethyl radical (-CH₂Br) from the molecular ion, producing ions at mass-to-charge ratio 160 or 158. This fragmentation pathway represents the loss of 93 or 95 mass units (corresponding to ⁷⁹Br and ⁸¹Br isotopes respectively) and typically produces one of the most intense peaks in the mass spectrum [7] [8].

The loss of the trifluoromethyl radical (-CF₃, mass 69) constitutes another significant fragmentation pathway, generating ions at mass-to-charge ratio 184. This fragmentation reflects the relatively weak carbon-carbon bond between the aromatic ring and the trifluoromethyl group, particularly under high-energy ionization conditions [8] [10].

The formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 represents a particularly important fragmentation, often appearing as the base peak in the mass spectrum. This ion forms through rearrangement processes involving the benzylic position and demonstrates exceptional stability due to its aromatic character and charge delocalization [7] [9].

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Formation Pathway |

|---|---|---|---|

| [M]⁺ | 253 | Low-Medium | Molecular ion |

| [M-Br]⁺ | 174/172 | Medium-High | Bromine loss |

| [M-CH₂Br]⁺ | 160/158 | High | Bromomethyl loss |

| [M-CF₃]⁺ | 184 | Medium | Trifluoromethyl loss |

| C₇H₇⁺ | 91 | High (Base peak) | Tropylium ion formation |

| CF₃⁺ | 69 | Medium | Trifluoromethyl cation |

| C₆H₅⁺ | 77 | Medium | Phenyl cation |

Infrared Spectroscopy of Carbon-Fluorine and Carbon-Bromine Bonds

The infrared spectroscopic analysis of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene reveals characteristic absorption bands that correspond to the vibrational modes of carbon-fluorine and carbon-bromine bonds, providing definitive structural confirmation and insight into the molecular bonding environment.

The carbon-fluorine stretching vibrations of the trifluoromethyl group produce the most prominent and characteristic absorptions in the infrared spectrum. The symmetric carbon-fluorine stretching mode typically appears as a strong absorption band in the range of 730-780 wavenumbers, while the antisymmetric carbon-fluorine stretching modes manifest at higher frequencies between 1170-1230 wavenumbers [11] [12] [13]. These absorptions reflect the high bond strength and polar nature of the carbon-fluorine bonds within the trifluoromethyl group.

Additional trifluoromethyl-related absorptions include deformation modes appearing between 450-620 wavenumbers and rocking vibrations observed in the 290-350 wavenumber region. These lower-frequency absorptions correspond to bending and rocking motions of the entire trifluoromethyl group relative to the aromatic ring [11] [12] [14].

The carbon-bromine stretching vibration produces a medium to strong absorption band typically observed between 515-690 wavenumbers. This frequency range reflects the relatively heavy mass of the bromine atom and the moderate strength of the carbon-bromine bond compared to other carbon-halogen bonds [4] [15] [16]. The exact position within this range depends on the local electronic environment and the hybridization state of the carbon atom.

The bromomethyl group contributes additional characteristic absorptions, including the carbon-hydrogen wagging motion of the methylene group, which appears between 1150-1300 wavenumbers. This absorption provides confirmation of the terminal bromomethyl functionality [4] [15].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, distinguishable from aliphatic carbon-hydrogen stretches by their higher frequency. The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions between 1450-1620 wavenumbers, providing confirmation of the benzene ring system [17] [18] [19].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-F stretch (CF₃) symmetric | 730-780 | Strong | Trifluoromethyl group |

| C-F stretch (CF₃) antisymmetric | 1170-1230 | Strong | Trifluoromethyl group |

| CF₃ deformation | 450-620 | Medium | Bending vibrations |

| CF₃ rocking | 290-350 | Medium | Low-frequency motions |

| C-Br stretch | 515-690 | Medium-Strong | Carbon-bromine bond |

| CH₂-Br wag | 1150-1300 | Medium | Methylene wagging |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic protons |

| Aromatic C=C stretch | 1450-1620 | Medium-Strong | Benzene ring |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive